molecular formula C16H17NO2S B7497337 N-(1-phenylcyclobutyl)benzenesulfonamide

N-(1-phenylcyclobutyl)benzenesulfonamide

Cat. No. B7497337
M. Wt: 287.4 g/mol
InChI Key: FUILIROAHJUCLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-phenylcyclobutyl)benzenesulfonamide, also known as PCBBS, is a synthetic compound that has been extensively studied for its potential use in scientific research. PCBBS is a member of the sulfonamide family of compounds, which are known to have a wide range of biological and pharmacological activities.

Mechanism of Action

The mechanism of action of N-(1-phenylcyclobutyl)benzenesulfonamide involves its binding to the active site of CAIX, thereby preventing the enzyme from catalyzing the conversion of carbon dioxide to bicarbonate. This inhibition of CAIX activity can lead to a decrease in extracellular pH, which can have a negative impact on cancer cell survival.
Biochemical and physiological effects:
N-(1-phenylcyclobutyl)benzenesulfonamide has been shown to have a number of biochemical and physiological effects. It has been shown to decrease cancer cell proliferation and survival, as well as to induce apoptosis (programmed cell death) in cancer cells. Additionally, N-(1-phenylcyclobutyl)benzenesulfonamide has been shown to increase the sensitivity of cancer cells to certain chemotherapeutic agents.

Advantages and Limitations for Lab Experiments

One advantage of using N-(1-phenylcyclobutyl)benzenesulfonamide in lab experiments is its selectivity for CAIX, which allows for specific inhibition of this enzyme without affecting other carbonic anhydrase isoforms. Additionally, N-(1-phenylcyclobutyl)benzenesulfonamide has been shown to have low toxicity in animal models, making it a relatively safe compound to use in lab experiments. However, one limitation of using N-(1-phenylcyclobutyl)benzenesulfonamide is its low solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for research on N-(1-phenylcyclobutyl)benzenesulfonamide. One potential area of study is the development of more potent and selective CAIX inhibitors based on the structure of N-(1-phenylcyclobutyl)benzenesulfonamide. Additionally, further studies are needed to investigate the potential use of N-(1-phenylcyclobutyl)benzenesulfonamide in combination with other chemotherapeutic agents for the treatment of cancer. Finally, the use of N-(1-phenylcyclobutyl)benzenesulfonamide in imaging studies to detect CAIX expression in vivo is an area of active research.

Synthesis Methods

The synthesis of N-(1-phenylcyclobutyl)benzenesulfonamide involves the reaction of 4-phenylcyclobutanone with benzenesulfonyl chloride in the presence of a base such as sodium hydroxide. The resulting product is then purified using various techniques such as column chromatography or recrystallization.

Scientific Research Applications

N-(1-phenylcyclobutyl)benzenesulfonamide has been studied for its potential use as a tool compound in scientific research. It has been shown to selectively inhibit the activity of a specific enzyme called carbonic anhydrase IX (CAIX), which is overexpressed in many types of cancer cells. This inhibition of CAIX activity can lead to a decrease in cancer cell proliferation and survival.

properties

IUPAC Name

N-(1-phenylcyclobutyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO2S/c18-20(19,15-10-5-2-6-11-15)17-16(12-7-13-16)14-8-3-1-4-9-14/h1-6,8-11,17H,7,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUILIROAHJUCLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(C2=CC=CC=C2)NS(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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